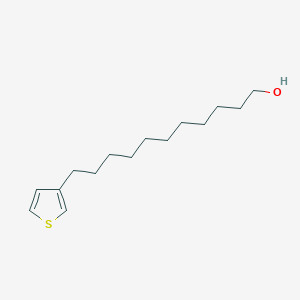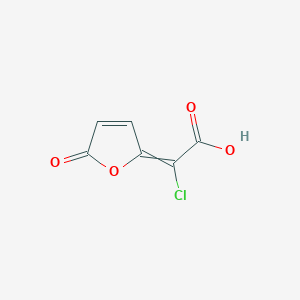![molecular formula C16H17N B14279614 Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- CAS No. 129762-45-4](/img/structure/B14279614.png)
Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of three methyl groups at the 2, 2, and 4 positions of the 1,2-dihydroisoquinoline structure .
Vorbereitungsmethoden
The synthesis of Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium, can be employed to form the isoquinoline structure . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound with a simpler structure and different reactivity.
Quinoline: A structural isomer with a nitrogen atom in a different position, leading to distinct chemical properties.
1-Benzylisoquinoline: A naturally occurring alkaloid with a benzyl group at the nitrogen atom, used in various medicinal applications
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the isoquinoline class in chemistry and related fields.
Eigenschaften
CAS-Nummer |
129762-45-4 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
2,2,4-trimethyl-1H-benzo[f]isoquinoline |
InChI |
InChI=1S/C16H17N/c1-11-13-9-8-12-6-4-5-7-14(12)15(13)10-16(2,3)17-11/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
FJZXLTGNJMUUFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(CC2=C1C=CC3=CC=CC=C23)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)
![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)

![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)



![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)

![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)

![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)

